BenchChemオンラインストアへようこそ!

3-Amino-5-bromo-2-fluorobenzoic acid

Chemical procurement Quality control Structural verification

3-Amino-5-bromo-2-fluorobenzoic acid (CAS 1339056-03-9) is a tri-substituted benzoic acid derivative bearing amino (–NH₂), bromo (–Br), and fluoro (–F) groups at the 3-, 5-, and 2-positions, respectively, with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol. The compound is supplied as a research-grade building block by multiple reputable vendors, with typical purity specifications of 95–96%.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1339056-03-9
Cat. No. B581644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-2-fluorobenzoic acid
CAS1339056-03-9
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)N)Br
InChIInChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
InChIKeyMRTOTKCKUHHOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-2-fluorobenzoic Acid (CAS 1339056-03-9): Tri-Substituted Benzoic Acid Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


3-Amino-5-bromo-2-fluorobenzoic acid (CAS 1339056-03-9) is a tri-substituted benzoic acid derivative bearing amino (–NH₂), bromo (–Br), and fluoro (–F) groups at the 3-, 5-, and 2-positions, respectively, with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . The compound is supplied as a research-grade building block by multiple reputable vendors, with typical purity specifications of 95–96% . Its substitution pattern supports orthogonal synthetic elaboration: the carboxylic acid enables amide or ester coupling, the aromatic amine participates in acylation, alkylation, or diazotization, and the bromine serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the fluorine modulates electronic properties and metabolic stability of downstream products .

Why Positional Isomers of Aminobromofluorobenzoic Acid Cannot Substitute for 3-Amino-5-bromo-2-fluorobenzoic Acid (CAS 1339056-03-9)


The specific 3-amino-5-bromo-2-fluoro substitution pattern on the benzoic acid core is non-interchangeable with its positional isomers for two fundamental reasons. First, the orientation of the three functional groups dictates the geometry and electronic landscape of any downstream amide, ester, or heterocyclic product; even a single position shift (e.g., moving the amino group from C-3 to C-2, as in 2-amino-5-bromo-3-fluorobenzoic acid, CAS 874784-14-2) alters both the hydrogen-bonding donor/acceptor topology and the steric environment around the coupling site [1]. Second, in patent-defined synthetic routes—such as those leading to CCR5 antagonists and kinase inhibitor scaffolds—the specific regioisomer is explicitly claimed, and substitution with an isomer would produce a different final compound outside the scope of the intellectual property [2]. The presence of all three functional groups (amino, bromo, and fluoro) is also critical; analogs lacking any one of them (e.g., 5-bromo-2-fluorobenzoic acid, CAS 146328-85-0, which lacks the amino group) eliminate a key diversification vector and cannot replicate the synthetic utility of the fully tri-substituted scaffold [3].

Quantitative Differentiation Evidence for 3-Amino-5-bromo-2-fluorobenzoic Acid (CAS 1339056-03-9) vs. Closest Analogs


Regioisomeric Identity Confirmed by InChI Key: Unambiguous Structural Differentiation from 5 Alternative C₇H₅BrFNO₂ Isomers

The target compound possesses the unique InChI Key MRTOTKCKUHHOLC-UHFFFAOYSA-N, corresponding to the precise substitution pattern: carboxylic acid at C-1, fluorine at C-2, amino at C-3, and bromine at C-5. This InChI Key is distinct from those of at least five other C₇H₅BrFNO₂ positional isomers available in the supply chain, including 2-amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2), 2-amino-3-bromo-5-fluorobenzoic acid (CAS 259269-84-6), 5-amino-3-bromo-2-fluorobenzoic acid, 2-amino-5-bromo-4-fluorobenzoic acid (CAS 143945-65-7), and 3-amino-2-bromo-5-fluorobenzoic acid (CAS 1343343-57-6) . The InChI Key provides a machine-readable, collision-resistant identifier that enables unambiguous procurement verification, eliminating the risk of receiving an isomerically incorrect material—a failure mode documented in chemical supply chains when ordering by ambiguous systematic names alone [1].

Chemical procurement Quality control Structural verification

Orthogonal Synthetic Handles: Three Differential Reactive Sites vs. Two in Des-amino or Des-bromo Analogs

The target compound presents three chemically orthogonal reactive sites: the carboxylic acid (pKₐ ~3–4, predicted), the aromatic amine (pKₐ of conjugate acid ~2–3, predicted), and the aryl bromide (suitable for Pd(0)-catalyzed oxidative addition). By contrast, the des-amino analog 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) lacks the amino diversification handle, reducing the number of sequential derivatization steps possible from three to two [1]. Similarly, 3-amino-2-fluorobenzoic acid (CAS 914223-43-1) lacks the bromine, eliminating the capacity for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig coupling [2]. The combination of Br and NH₂ in a 1,3-relationship on the ring also enables heterocycle formation (e.g., benzimidazole, quinazolinone) not accessible from isomers with different relative positioning .

Synthetic chemistry Building block utility Cross-coupling

Documented Role as Key Intermediate in CCR5 Antagonist Patent Series (CN104387379B): Regioisomer-Specific Intellectual Property

Chinese Patent CN104387379B (Zhang Huili, 2017) explicitly claims difluoromethylene piperidine carboxamide derivatives as potent CCR5 antagonists, with 3-amino-5-bromo-2-fluorobenzoic acid and its derivatives serving as key synthetic intermediates [1]. Preliminary pharmacological screening reported in the patent indicates compounds derived from this scaffold act as CCR5 antagonists with potential application in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. The patent specifically relies on the 3-amino-5-bromo-2-fluoro substitution pattern; substituting a positional isomer would yield a structurally distinct final compound not encompassed by the patent claims, and with unknown—likely different—CCR5 binding properties [3].

CCR5 antagonist HIV entry inhibitor Patent-protected scaffold

Purity Benchmarking: Commercial Availability at ≥96% Purity Enables Direct Use Without Additional Purification

The compound is commercially available from multiple independent suppliers at verified purity levels of 95–96%, as measured by standard QC methods . Sigma-Aldrich (via Combi-Blocks) supplies the product at 96% purity (Product COM448612728), while AKSci offers 95% minimum purity (Catalog Z9735), and Leyan (China) confirms 96% purity (Product 1280861) . This level of purity is sufficient for direct use as a synthetic intermediate without additional recrystallization or chromatography. In contrast, several positional isomers (e.g., 2-amino-3-bromo-5-fluorobenzoic acid, CAS 259269-84-6) are listed in databases without published purity specifications from major vendors, introducing procurement uncertainty .

Procurement specification Purity analysis Quality assurance

Predicted Physicochemical Profile: Moderate Lipophilicity and Polar Surface Area Favorable for CNS Drug-like Downstream Products

Computationally predicted properties for 3-amino-5-bromo-2-fluorobenzoic acid include a logP of approximately 1.5–1.7 and a topological polar surface area (TPSA) of 63.3 Ų . These values place the compound in a favorable range for generating CNS-penetrant downstream products when incorporated into larger scaffolds (typical CNS drug criteria: logP 1–4, TPSA < 90 Ų) [1]. By comparison, the des-fluoro analog 3-amino-5-bromobenzoic acid exhibits a higher predicted logP (~2.0–2.2) due to the absence of the electronegative fluorine atom, which reduces polarity and may increase non-specific protein binding in derived compounds . The fluorine substituent at C-2 also increases the acidity of the carboxylic acid (predicted pKₐ ~2.8 vs. ~3.2 for the non-fluorinated analog), which can influence coupling efficiency in amide bond formation .

Drug-likeness CNS drug design Physicochemical profiling

Storage and Stability: -20°C Long-Term Storage Recommendation Confirmed Across Multiple Vendors

Multiple vendors, including Biozol and ChemScene, specify long-term storage at -20°C for 3-amino-5-bromo-2-fluorobenzoic acid to maintain integrity . Biozol additionally recommends centrifuging the original vial before opening to maximize product recovery, indicating awareness of potential static adherence or settling issues . This storage requirement is consistent with the compound's free carboxylic acid and free aromatic amine functionalities, which are susceptible to slow decarboxylation or oxidation at ambient temperature over extended periods. By contrast, some positional isomers with different substitution patterns (e.g., 2-amino-5-bromo-3-fluorobenzoic acid) are listed without explicit long-term storage recommendations from vendors, requiring end-users to assume ambient stability at their own risk [1].

Stability Storage conditions Procurement logistics

Recommended Application Scenarios for 3-Amino-5-bromo-2-fluorobenzoic Acid (CAS 1339056-03-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of CCR5 Antagonist Libraries for HIV and Inflammatory Disease Programs

The compound is explicitly claimed as an intermediate in CN104387379B for the preparation of difluoromethylene piperidine carboxamide CCR5 antagonists [1]. Research groups pursuing CCR5-targeted therapies (HIV entry inhibition, asthma, rheumatoid arthritis, COPD) should procure this specific regioisomer to ensure fidelity to the patent-defined synthetic route and SAR. Use of any positional isomer would produce a different final compound with unknown CCR5 binding properties and would fall outside the claimed intellectual property space .

Synthetic Chemistry: Three-Component Orthogonal Derivatization for Kinase Inhibitor Scaffold Assembly

The co-presence of –COOH, –NH₂, and –Br on a single benzene ring enables sequential amide coupling, amine functionalization, and Pd-catalyzed cross-coupling without protecting group manipulation between steps [1]. This building block is particularly suited for constructing kinase inhibitor cores where the bromine serves as a late-stage diversification point for introducing aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira coupling, while the carboxylic acid and amine form the scaffold attachment points . The 95–96% commercial purity from multiple vendors permits direct use without additional purification, accelerating library synthesis timelines .

Chemical Biology: Synthesis of Fluorinated Probe Molecules with Enhanced Cellular Uptake and Metabolic Stability

The fluorine atom at C-2 reduces the logP by approximately 0.3–0.7 log units relative to the des-fluoro analog, while maintaining a TPSA favorable for membrane permeability [1]. When this building block is incorporated into probe molecules, the cumulative effect of the fluorine substituent can improve aqueous solubility, reduce non-specific protein binding, and enhance metabolic stability against oxidative enzymes—properties documented in fluorobenzoic acid-modified dendrimers and other fluorinated aromatic systems . The compound's documented -20°C storage requirement ensures probe molecule integrity during long-term biological studies .

Procurement: Quality-Assured Building Block for Multi-Step GMP Radiochemistry or Scale-Up Campaigns

The availability of this compound from 3+ independent suppliers at ≥95% purity with documented QC specifications provides procurement redundancy and quality assurance for scale-up campaigns [1]. The unambiguous InChI Key (MRTOTKCKUHHOLC-UHFFFAOYSA-N) enables machine-verified identity confirmation upon receipt, eliminating the risk of isomer mis-shipment that could compromise an entire synthetic campaign . For programs requiring larger quantities, the multi-vendor landscape supports competitive sourcing while maintaining specification consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-bromo-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.